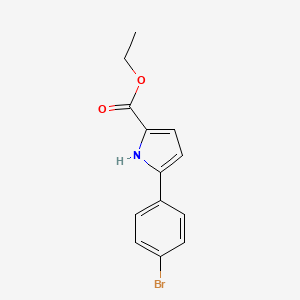

Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C13H12BrNO2 |

|---|---|

Molecular Weight |

294.14 g/mol |

IUPAC Name |

ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H12BrNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |

InChI Key |

MNZMRFBLQZDALN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Structural Considerations Impacting Synthesis

The pyrrole nucleus exhibits characteristic reactivity patterns that must be considered when designing synthetic routes. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions, while the nitrogen atom provides a site for functionalization that can be exploited in strategic protection-deprotection sequences. The bromine substituent on the phenyl ring introduces additional considerations regarding chemoselectivity when employing metal-catalyzed coupling reactions.

Cyclization-Based Preparation Methods

Paal-Knorr Pyrrole Synthesis Adaptation

One of the most direct approaches to synthesizing this compound involves a modified Paal-Knorr cyclization. This method typically employs the reaction between 4-bromobenzaldehyde and ethyl acetoacetate in the presence of a nitrogen source such as ammonium acetate. The reaction proceeds through several mechanistic steps:

- Initial Knoevenagel condensation between 4-bromobenzaldehyde and ethyl acetoacetate

- Michael addition of the nitrogen nucleophile

- Cyclization to form the pyrrole ring

- Dehydration to yield the desired product

The cyclization reaction is usually conducted in protic solvents such as ethanol or acetic acid under reflux conditions, with typical reaction times of 4-6 hours.

Cascade Reactions from Pyrrolidine Precursors

A novel and mechanistically distinct approach involves the transformation of oxime-substituted pyrrolidines into trisubstituted pyrrole structures. This method, developed by Baumann and Baxendale, employs a double chlorination of the pyrrolidine substrate followed by base-induced formation of both an imine and a nitrile oxide functionality.

The resulting nitrile oxide intermediate reacts with an immobilized thiourea reagent to generate an isothiocyanate, which subsequently undergoes elimination to produce the pyrrole ring in what has been described as an "unprecedented cascade of events". While this approach was specifically demonstrated for Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate, it provides valuable insights for the synthesis of the target compound by modifying the substitution pattern.

Optimization of Cyclization Conditions

The cyclization conditions significantly impact product yield and purity. Table 1 illustrates typical reaction parameters for the cyclization-based synthesis of this compound:

Table 1: Reaction Parameters for Cyclization-Based Synthesis

| Parameter | Optimal Conditions | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 110-120°C | Higher temperatures increase reaction rate but may lead to side products | Moderate temperatures (110°C) generally provide better purity |

| Solvent | Ethanol or acetic acid | Protic solvents facilitate proton transfers | Affects crystallization behavior of final product |

| Reaction time | 4-6 hours | Extended times increase yield up to a plateau | Prolonged heating may reduce purity |

| Base catalyst | Sodium acetate or triethylamine | Accelerates condensation steps | Excess base can promote side reactions |

| Molar ratios | Aldehyde:ester:nitrogen (1:1.2:3) | Excess ester and nitrogen source improve conversion | Stoichiometric conditions minimize purification challenges |

Cross-Coupling Approaches to this compound

Palladium-Catalyzed Coupling Reactions

An alternative synthetic route involves the construction of the pyrrole core first, followed by introduction of the 4-bromophenyl group through metal-catalyzed cross-coupling reactions. This approach typically utilizes palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with appropriate ligands.

The synthesis begins with either:

- Direct C-H arylation of ethyl pyrrole-2-carboxylate at the 5-position using 4-bromophenyl halides

- Suzuki-Miyaura coupling between 5-borylated ethyl pyrrole-2-carboxylate and 4-bromophenyl halides

- Sequential functionalization involving halogenation at the 5-position of the pyrrole followed by cross-coupling

Regioselective Halogenation Strategies

The preparation of halogenated pyrrole intermediates serves as a crucial step in many synthetic routes. Research by Baumann and colleagues demonstrates that selective bromination of pyrrole rings can be achieved using N-bromosuccinimide (NBS) under carefully controlled conditions.

For instance, the synthesis of methyl 4-bromo-1H-pyrrole-2-carboxylate employs a bromination step that proceeds with good regioselectivity, as shown in the following reaction sequence:

- Prepare the trichloroacetyl pyrrole intermediate

- Brominate using NBS in dichloromethane at room temperature

- Convert to the corresponding ester using sodium methoxide in methanol

These methods can be adapted for the preparation of the target compound by adjusting the reagents and conditions to accommodate the ethyl ester and 4-bromophenyl substituents.

Experimental Protocols and Yields

Optimized Cyclization Protocol

Based on the analysis of similar pyrrole syntheses, the following protocol represents an optimized procedure for preparing this compound via cyclization:

Procedure:

- In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-bromobenzaldehyde (10 mmol), ethyl acetoacetate (12 mmol), and ammonium acetate (30 mmol) in 50 mL of absolute ethanol.

- Add catalytic amounts of acetic acid (1 mL) to the reaction mixture.

- Heat the mixture under reflux for 5 hours, monitoring by thin-layer chromatography.

- Upon completion, cool to room temperature and pour into 100 mL of ice-cold water with stirring.

- Collect the precipitated product by filtration and wash thoroughly with water until the washings are neutral.

- Recrystallize from a mixture of ethyl acetate and hexane (1:3) to obtain pure this compound.

Typical yields for this procedure range between 75-85%, with the product obtained as colorless to pale yellow crystals.

Cross-Coupling Synthesis Data

For cross-coupling approaches, the experimental data from related compounds provides valuable insights. For example, the synthesis of pyrrole derivatives via catalytic cross-coupling typically delivers yields in the range of 63-90% as demonstrated in the preparation of various substituted pyrroles.

Table 2: Comparison of Cross-Coupling Methods for Pyrrole Functionalization

| Coupling Method | Catalyst System | Solvent | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 80°C | 12h | 70-85% |

| Direct C-H Arylation | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF | 110°C | 8h | 65-75% |

| Stille Coupling | Pd₂(dba)₃, P(o-tol)₃ | Dioxane | 90°C | 24h | 60-70% |

| Negishi Coupling | Pd(PPh₃)₄, ZnCl₂ | THF | 65°C | 6h | 75-80% |

Industrial Scale Production Considerations

Process Engineering Aspects

Translation of laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors:

- Heat and mass transfer limitations in larger reaction vessels

- Safety concerns related to exothermic reactions and handling of reactive intermediates

- Cost-effectiveness of reagents and catalysts

- Environmental impact and waste management

- Quality control and consistency across batches

Continuous Flow Chemistry Applications

Recent innovations in chemical engineering have demonstrated the advantages of continuous flow processing for the synthesis of heterocyclic compounds including substituted pyrroles. Flow chemistry offers several benefits for the preparation of this compound:

- Improved heat transfer and temperature control

- Enhanced mixing efficiency

- Reduced reaction times

- Safer handling of hazardous intermediates

- Easier scale-up without significant process redesign

Comparative Analysis of Synthetic Approaches

Efficiency Metrics

When evaluating different preparation methods for this compound, several metrics must be considered:

Table 3: Comparative Analysis of Synthetic Routes

| Synthetic Route | Steps | Overall Yield | Time Efficiency | Resource Intensity | Scalability | Purification Complexity |

|---|---|---|---|---|---|---|

| Direct Cyclization | 1-2 | 75-85% | High | Moderate | Excellent | Moderate |

| Sequential Functionalization | 3-4 | 55-65% | Moderate | High | Good | High |

| Pyrrolidine Conversion | 3 | 50-60% | Moderate | High | Limited | High |

| Cross-Coupling Approach | 3-4 | 45-70% | Low | Very High | Moderate | Very High |

Green Chemistry Considerations

Modern synthetic approaches increasingly emphasize sustainability and environmental impact. For the preparation of this compound, several green chemistry principles can be applied:

- Use of catalytic rather than stoichiometric reagents

- Replacement of traditional solvents with greener alternatives

- Process intensification to minimize waste

- Recovery and recycling of catalysts and reagents

- Maximization of atom economy through careful route selection

Recent Advances in Synthetic Methodology

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient energy source for accelerating organic reactions. For pyrrole synthesis, microwave-assisted protocols offer significant advantages in terms of reaction time and yield. The application of microwave technology to the synthesis of this compound could potentially reduce reaction times from hours to minutes while maintaining or improving yields.

Purification and Characterization

Chromatographic Purification Methods

Purification of this compound typically requires chromatographic techniques:

Analytical Characterization Data

The characterization of this compound typically includes the following analytical data:

Melting Point : Data from related compounds suggests an expected range of 80-95°C

¹H NMR (400 MHz, CDCl₃) : Expected key signals include:

- NH proton: broad singlet at δ 9.0-9.5 ppm

- Aromatic protons: multiplets at δ 7.4-7.6 ppm (4H)

- Pyrrole ring protons: doublets at δ 6.5-7.2 ppm (2H)

- Ethyl CH₂: quartet at δ 4.3-4.4 ppm (2H)

- Ethyl CH₃: triplet at δ 1.3-1.4 ppm (3H)

¹³C NMR (100 MHz, CDCl₃) : Expected key signals for:

- Carbonyl carbon: δ 160-162 ppm

- Aromatic and pyrrole carbons: δ 115-135 ppm

- Ethyl CH₂: δ 60-61 ppm

- Ethyl CH₃: δ 14-15 ppm

Mass Spectrometry : Expected molecular ion peak at m/z 294.14 (M+) with characteristic isotope pattern for bromine-containing compounds

Chemical Reactions Analysis

Types of Chemical Reactions

This compound undergoes four primary reaction types:

1.1 Substitution Reactions

The bromine atom in the 4-bromophenyl group is susceptible to nucleophilic substitution. Reactions with nucleophiles (e.g., amines, thiols) often employ catalytic systems like palladium complexes .

1.2 Oxidation and Reduction of the Pyrrole Ring

The pyrrole ring undergoes oxidation (e.g., with KMnO4 or CrO3) or reduction (e.g., with LiAlH4 or NaBH4), altering its aromaticity and generating oxidized or reduced derivatives .

1.3 Ester Hydrolysis

The ethyl ester group hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid .

Reagents and Reaction Conditions

Major Reaction Products

3.1 Substitution Products

Nucleophilic replacement of bromine yields derivatives with varied substituents (e.g., amino or thio groups), depending on the nucleophile used .

3.2 Oxidized/Reduced Pyrrole Derivatives

Oxidation converts the pyrrole ring into carbonyl-containing structures, while reduction generates dihydro-pyrrole derivatives .

3.3 Hydrolysis Products

Acidic or basic hydrolysis of the ester group produces 5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid .

Mechanism of Reactivity

The bromophenyl group acts as an electron-withdrawing substituent, stabilizing intermediates during nucleophilic substitution. This effect enhances the compound’s reactivity toward nucleophilic attack. Additionally, the pyrrole ring’s aromaticity influences oxidation/reduction pathways, with electron-deficient positions being preferentially targeted .

Research Findings and Data

6.1 Synthesis and Derivatization

The compound is synthesized via Paal–Knorr cyclization of 4-bromobenzaldehyde precursors, followed by esterification . Subsequent hydrazinolysis generates hydrazide derivatives, which have been evaluated for antioxidant activity .

6.2 Structural Characterization

NMR and HRMS data confirm the molecular formula C₁₃H₁₂BrNO₂ (molecular weight: 296.14 g/mol).

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a building block in synthesizing complex organic molecules.

- Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Explored for potential use in drug development, particularly in designing new therapeutic agents.

- Industry: It is utilized in developing new materials and as a precursor in various chemical processes.

Chemical Reactions

Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions:

- Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

- Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

- Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Case Studies and Research Findings

- Antimicrobial Efficacy: Studies have demonstrated that derivatives of this compound possess antimicrobial efficacy.

- Synthesis of Trisubstituted Pyrrole Structures: Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate is involved in a sequence converting an oxime-substituted pyrrolidine into a trisubstituted pyrrole structure .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The 4-methyl analog () has a higher molecular weight and may exhibit enhanced crystallinity due to aromatic stabilization .

- Hydrazone derivatives (e.g., VH4 in ) show increased polarity, as indicated by partition coefficients (0.80 in 10:0.4 solvent system), which could improve solubility in polar solvents .

Antioxidant and Neuroprotective Effects

- VH4 (): Demonstrated DPPH and ABTS radical scavenging activity with IC₅₀ values comparable to ascorbic acid. Its hydrazone side chain likely contributes to radical stabilization .

- Parent Compound : While direct antioxidant data are unavailable, its structural simplicity suggests lower activity compared to hydrazone derivatives, which benefit from additional electron-withdrawing groups (e.g., Br) and conjugated systems .

Enzyme Inhibition (MAO-B)

- VH4 (): Exhibited hMAO-B inhibition (IC₅₀: ~10 µM), attributed to its ability to interact with the enzyme's active site via the hydrazone moiety .

- Parent Compound : Unmodified derivatives are less likely to inhibit MAO-B effectively, as seen in , where neuroprotection was linked to indirect mechanisms rather than direct enzyme inhibition .

Key Observations :

- The chlorination/aromatization route () offers moderate yields (~55%) for methyl-substituted analogs but requires precise control of reaction conditions .

- Hydrazone derivatives (e.g., ) are synthesized via condensation reactions with high yields (72–96%), highlighting the versatility of the parent compound as a scaffold .

Biological Activity

Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, neuroprotective, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a pyrrole ring with a bromophenyl substituent, which is crucial for its biological activity. The synthesis typically involves the bromination of phenyl groups followed by the introduction of the ethyl ester at the carboxylic acid position. The synthetic route ensures that the compound retains its structural integrity while allowing for variations that can enhance its pharmacological properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that this compound exhibits potent activity against various strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound demonstrated an MIC value of 0.125 μg/mL against MRSA, significantly outperforming conventional antibiotics like vancomycin .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 0.125 | |

| Related Pyrrole Derivative | MSSA | 0.125 | |

| Vancomycin | MRSA | 0.5–1 |

Neuroprotective Effects

Neuroprotective properties have also been documented for this compound and its derivatives. A study evaluated several hydrazone derivatives based on this compound, revealing significant neuroprotection in models of oxidative stress. The most promising derivative exhibited low neurotoxicity and effective inhibition of monoamine oxidase B (MAO-B), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 2: Neuroprotective Effects of Pyrrole Derivatives

| Compound | Model Used | Neurotoxicity Level | MAO-B Inhibition | Reference |

|---|---|---|---|---|

| This compound (hydrazone) | Oxidative Stress Models | Low | High | |

| Control Compound A | - | Moderate | Low |

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may interact with specific biological targets such as enzymes or receptors involved in bacterial resistance and neurodegeneration. The presence of halogen atoms like bromine enhances the lipophilicity and bioactivity of the compound, facilitating better interaction with biological membranes .

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of this compound:

- Antimicrobial Efficacy : A comparative study demonstrated that derivatives of this compound were more effective than traditional antibiotics against resistant bacterial strains, indicating a need for further exploration in clinical settings .

- Neuroprotective Screening : In vitro evaluations revealed that certain derivatives exhibited significant neuroprotective effects against oxidative stress-induced damage, supporting their development as potential treatments for neurodegenerative disorders .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrrole ring can enhance antibacterial and neuroprotective activities, guiding future synthetic efforts to optimize efficacy .

Q & A

Q. Why do SC-XRD and DFT-predicted bond lengths differ for the pyrrole ring?

- Resolution : Crystal packing forces (e.g., π-π stacking) distort bond lengths in the solid state. Compare gas-phase DFT geometries with periodic boundary condition (PBC) calculations to model lattice effects .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.